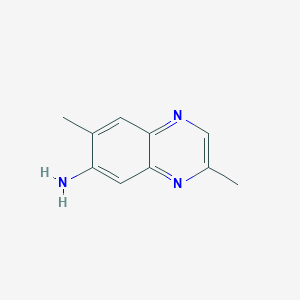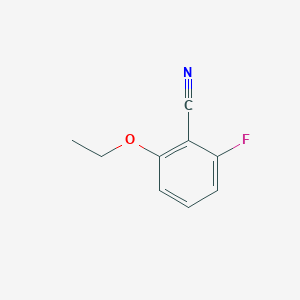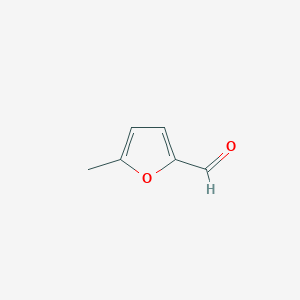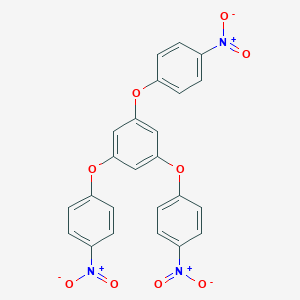
3,7-Dimethylquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylquinoxalin-6-amine is a heterocyclic organic compound that belongs to the quinoxaline family. It is a highly versatile molecule with a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylquinoxalin-6-amine is not fully understood. However, it is thought to act as a potent inhibitor of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition can lead to the disruption of cell division and the induction of apoptosis, making it a promising candidate for cancer treatment.
Efectos Bioquímicos Y Fisiológicos
3,7-Dimethylquinoxalin-6-amine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,7-Dimethylquinoxalin-6-amine in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds, as a ligand in coordination chemistry, and as a fluorescent probe in biological imaging. Additionally, its potential therapeutic properties make it a promising candidate for drug development. However, one limitation of using 3,7-Dimethylquinoxalin-6-amine is its high cost, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for the use of 3,7-Dimethylquinoxalin-6-amine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the development of new antibiotics and antiviral drugs. Further research is needed to fully understand the mechanism of action of 3,7-Dimethylquinoxalin-6-amine and to explore its potential therapeutic properties.
Métodos De Síntesis
The synthesis of 3,7-Dimethylquinoxalin-6-amine involves the condensation of 3,7-dimethyl-2,3-dihydroquinoxaline-6-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC). The resulting product is then purified by crystallization or column chromatography. This method yields a high purity product with a yield of up to 80%.
Aplicaciones Científicas De Investigación
3,7-Dimethylquinoxalin-6-amine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging. Additionally, it has been found to have potential therapeutic properties in the treatment of various diseases, including cancer and neurodegenerative diseases.
Propiedades
Número CAS |
122457-29-8 |
|---|---|
Nombre del producto |
3,7-Dimethylquinoxalin-6-amine |
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3,7-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-6-3-9-10(4-8(6)11)13-7(2)5-12-9/h3-5H,11H2,1-2H3 |
Clave InChI |
FCHSLXRJUGFKMY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1N)C |
SMILES canónico |
CC1=CC2=NC=C(N=C2C=C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)










